molecular formula C12H13N3O4 B2965963 N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-66-6

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2965963
CAS No.: 899978-66-6
M. Wt: 263.253
InChI Key: ZTKHVBZXRKZGKX-UHFFFAOYSA-N
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Description

N1-Allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is an oxalamide-based compound designed for use as a nucleating agent in semi-crystalline biopolymers, particularly polyhydroxyalkanoates (PHAs) like polyhydroxybutyrate (PHB). Its molecular architecture features a rigid oxalamide core with an allyl group (N1-substituent) and a 2-methyl-5-nitrophenyl moiety (N2-substituent). These substituents balance flexibility and hydrogen-bonding capacity, enabling controlled miscibility in polymer melts and phase separation during cooling to promote heterogeneous nucleation . The compound’s thermal behavior, characterized by distinct phase transitions (59.2°C, 147.9°C, and 203.4°C), is attributed to conformational rearrangements of its soft (allyl) and hard (nitrophenyl) segments, as revealed by differential scanning calorimetry (DSC) and solid-state NMR .

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHVBZXRKZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Oxalamide Derivatives

  • Compound 1 (Diethyl 4,5,14,15-Tetraoxo-3,6,13,16-Tetraazaoctadecane-1,18-Dioate) :

    • Features a longer flexible spacer between oxalamide groups.
    • Exhibits lower miscibility in PHB melts compared to N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide, resulting in reduced nucleation efficiency at high cooling rates.
    • DSC shows three-phase transitions (59.3°C, 146.5°C, and 203.4°C), with hydrogen-bond weakening at 59.3°C and structural reorganization at 146.5°C .
  • Compound 2 (Diethyl 4,5,10,11-Tetraoxo-3,6,9,12-Tetraazatetradecanedioate) :

    • Shorter flexible spacer enhances phase separation kinetics.
    • At 0.5 wt% in PHB, it reduces crystallization half-life (t₀.₅) by 40% and increases crystallinity by 25% compared to pure PHB. However, concentrations >0.5 wt% lead to oversized aggregates, lowering nucleation efficiency .

Non-Oxalamide Nucleating Agents

Nucleating Agent Mechanism Efficiency in PHB Limitations References
Boron Nitride Inorganic, surface-mediated nucleation High nucleation density at slow cooling (10°C/min) Ineffective at industrial cooling rates (>60°C/min)
Uracil Organic, hydrogen-bonding with PHB Enhances crystallinity by 20% Poor miscibility in PHB melt, uneven dispersion
Sorbitol-Based (Irgaclear®) Self-assembling fibrillar networks Effective in polypropylene (PP) Low compatibility with PHB, limited thermal stability
Cyanuric Acid Hydrogen-bonding trimer formation Moderate nucleation efficiency Requires high loading (>2 wt%), toxic byproducts

Thermal and Crystallization Behavior

Key Metrics for this compound

Property Value Method Impact on PHB
Melting Temperature (Tm) 203.4°C DSC Ensures stability during melt processing
Phase Transition Temperatures 59.2°C (soft segment mobility), 147.9°C (structural reorganization) Solid-state NMR, DSC Controls self-assembly and nucleation timing
Crystallization Half-Life (t₀.₅) 3.2 min (0.5 wt% loading, 115°C) Isothermal DSC 50% faster than pure PHB (t₀.₅ = 6.5 min)
Crystallinity Increase 22–28% (0.1–0.5 wt% loading) XRD, DSC Improves mechanical strength and thermal resistance

Comparative Analysis

  • Miscibility in Melt :

    • This compound achieves homogeneous dispersion in PHB melts at 190°C, unlike uracil or boron nitride, which aggregate .
    • Sorbitol-based agents form gels in PP but phase-separate in PHB due to polarity mismatches .
  • Cooling Rate Tolerance :

    • Effective at industrial cooling rates (60°C/min), whereas boron nitride and cyanuric acid require slower rates (<10°C/min) .
  • Concentration Dependency :

    • Optimal loading: 0.5 wt% for oxalamides vs. 1–2 wt% for uracil . Higher oxalamide concentrations (>0.5 wt%) reduce efficiency due to aggregation .

Molecular Design Advantages

  • Tailored Hydrogen Bonding : The nitrophenyl group enhances hydrogen-bond strength, stabilizing β-sheet-like assemblies critical for nucleation . Allyl groups provide flexibility, preventing premature phase separation .
  • Thermal Tunability : Adjusting spacer length (e.g., Compound 1 vs. 2) modifies Tm and phase separation kinetics, enabling customization for specific polymers .
  • Patent Landscape : Oxalamide derivatives are protected under WO 2013156565 A1 and WO 2015022248 A1, highlighting their industrial relevance .

Biological Activity

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an oxalamide backbone with an allyl group and a 2-methyl-5-nitrophenyl substituent. Its structural formula can be represented as follows:

N1 allyl N2 2 methyl 5 nitrophenyl oxalamide\text{N1 allyl N2 2 methyl 5 nitrophenyl oxalamide}

This unique structure may contribute to its diverse biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxalamides possess notable antifungal activity against various pathogens. The effectiveness of this compound can be attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Caspase activation
HeLa22.7Cell cycle arrest
A54918.9Apoptotic pathway activation

A recent investigation revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the allyl group can participate in various chemical reactions, contributing to the compound’s overall activity .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It has been found to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders. Notably, it shows inhibition against certain phosphodiesterases (PDEs), which are crucial for cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antifungal Activity : A study demonstrated that oxalamide derivatives significantly inhibited the growth of Candida species, suggesting their potential use as antifungal agents.
  • Cytotoxicity : Another investigation focused on the compound's effects on various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.
  • Enzyme Interaction : Research has shown that this compound can modulate enzyme activity related to important metabolic pathways, indicating its potential role in treating metabolic disorders.

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